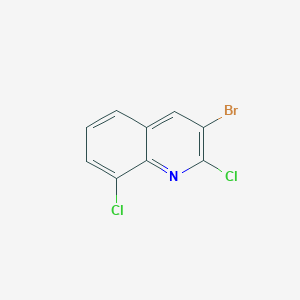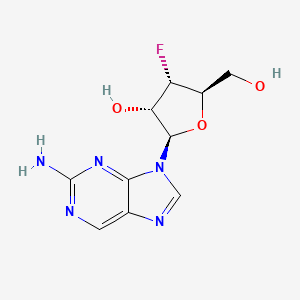
(E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its unique structural features, which include a hex-1-en-1-yl chain substituted with two phenyl groups and a boronic acid moiety. The compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid typically involves the following steps:
Formation of the Hex-1-en-1-yl Chain: The hex-1-en-1-yl chain can be synthesized through a series of organic reactions, including alkylation and elimination reactions.
Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation or similar aromatic substitution reactions.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles such as Grignard reagents are used.
Major Products:
Oxidation Products: Boronic esters or borates.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in electron transfer reactions, influencing various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural features but lacking the boronic acid moiety.
1-Boc-4-AP: A compound used in the synthesis of fentanyl derivatives, which shares some structural similarities.
Uniqueness: (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C18H21BO2 |
|---|---|
Molekulargewicht |
280.2 g/mol |
IUPAC-Name |
[(E)-1,2-diphenylhex-1-enyl]boronic acid |
InChI |
InChI=1S/C18H21BO2/c1-2-3-14-17(15-10-6-4-7-11-15)18(19(20)21)16-12-8-5-9-13-16/h4-13,20-21H,2-3,14H2,1H3/b18-17- |
InChI-Schlüssel |
KDHOGZIXPOZQKU-ZCXUNETKSA-N |
Isomerische SMILES |
B(/C(=C(/CCCC)\C1=CC=CC=C1)/C2=CC=CC=C2)(O)O |
Kanonische SMILES |
B(C(=C(CCCC)C1=CC=CC=C1)C2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11847185.png)

![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid](/img/structure/B11847189.png)
![tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate](/img/structure/B11847209.png)

![3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine](/img/structure/B11847218.png)

![Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate](/img/structure/B11847228.png)


![1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11847242.png)



